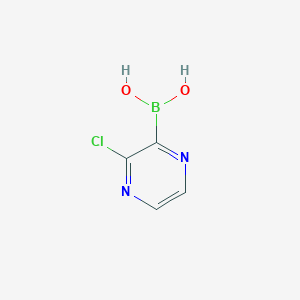amino}-4-methylhexanoic acid](/img/structure/B13455440.png)
(3R,4S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amine is then coupled with a suitable carboxylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the electrophile used .
Applications De Recherche Scientifique
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-valine
Uniqueness
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is unique due to its specific chiral centers and the presence of a Boc-protected amine. This makes it particularly useful in asymmetric synthesis and chiral resolution processes, where the stereochemistry of the compound plays a crucial role .
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
(3R,4S)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-7-9(2)10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t9-,10+/m0/s1 |
Clé InChI |
IEJSDHOJOSUEEK-VHSXEESVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


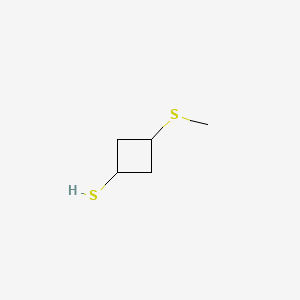
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
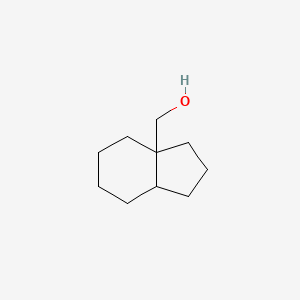
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
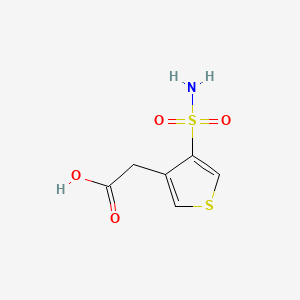
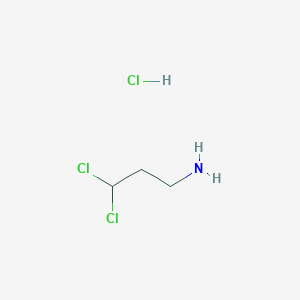

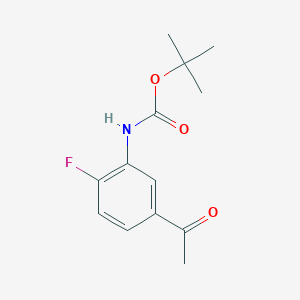
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
